molecular formula C22H22F3N3O5 B2415891 (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1235679-98-7

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No. B2415891
M. Wt: 465.429
InChI Key: NCLYCQYXXSHNML-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C22H22F3N3O5 and its molecular weight is 465.429. The purity is usually 95%.
BenchChem offers high-quality (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic Insights and Compound Interactions

Crystal Structures of N-tosylacrylamide Compounds The study by Cheng et al. (2016) explored the crystal structures of certain N-tosylacrylamide compounds, closely related to the chemical structure of interest. The research provided valuable insights into the molecular orientations and interactions within these compounds, particularly focusing on the angles and planes formed by different molecular groups. This information can be crucial in understanding the reactivity and interaction potential of similar compounds in various scientific applications (Cheng et al., 2016).

Molecular Design and Optimization

Development of Glycine Transporter 1 Inhibitors Yamamoto et al. (2016) worked on the identification and development of glycine transporter 1 inhibitors. Their work involved the structural optimization and analysis of pharmacokinetic profiles of compounds structurally related to the one of interest, indicating the application of such compounds in the modulation of neurological processes (Yamamoto et al., 2016).

Therapeutic Applications and Drug Development

Pharmacological Evaluation of Novel Piperazine Derivatives Kumar et al. (2017) conducted a pharmacological evaluation of a series of novel piperazine derivatives, which share structural similarities with the compound . The study focused on the antidepressant and antianxiety activities of these derivatives, highlighting the potential of similar structures in therapeutic applications (Kumar et al., 2017).

Imaging and Diagnostic Applications

PET Imaging of Microglia by Targeting CSF1R Horti et al. (2019) explored the use of a PET radiotracer specific for CSF1R, a microglia-specific marker. The compound, similar in structure to the chemical of interest, was used as a noninvasive tool for imaging neuroinflammation, indicating the potential application of related compounds in diagnostic imaging and the study of neuropsychiatric disorders (Horti et al., 2019).

properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O5/c23-22(24,25)33-18-5-3-16(4-6-18)27-21(31)20(30)26-14-15-9-11-28(12-10-15)19(29)8-7-17-2-1-13-32-17/h1-8,13,15H,9-12,14H2,(H,26,30)(H,27,31)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLYCQYXXSHNML-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)C=CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)/C=C/C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

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